molecular formula C18H14N2O3S B7831552 2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid

2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid

Cat. No.: B7831552
M. Wt: 338.4 g/mol
InChI Key: MWYIONAGQCHDMM-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features an imidazo[2,1-b][1,3]benzothiazole core, which is known for its biological activity and structural complexity.

Properties

IUPAC Name

2-(4-ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-2-23-13-6-3-11(4-7-13)14-10-20-15-8-5-12(17(21)22)9-16(15)24-18(20)19-14/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIONAGQCHDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C(=O)O)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the imidazo[2,1-b][1,3]benzothiazole core .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis or continuous flow chemistry, which offer advantages in terms of reaction speed and yield. These methods can be optimized to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription, which is a key factor in its anticancer activity. Additionally, it can interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid
  • 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid
  • 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid

Uniqueness

2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its electronic properties and biological activity. This modification can enhance its solubility and potentially improve its interaction with biological targets compared to its analogs .

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